molecular formula C16H20Cl2N2O2 B1407109 Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate hydrochloride CAS No. 1440535-81-8

Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate hydrochloride

Cat. No.: B1407109
CAS No.: 1440535-81-8
M. Wt: 343.2 g/mol
InChI Key: ANXYXAQBUDUVGP-UHFFFAOYSA-N
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Description

X-ray Diffraction Studies of Piperidine Ring Conformation

X-ray diffraction analysis provides the most definitive method for determining the precise conformation of the piperidine ring in this compound. The six-membered piperidine ring typically adopts a chair conformation, which represents the most thermodynamically stable arrangement due to minimized steric interactions and optimal bond angles. This chair conformation is characterized by specific puckering parameters that can be quantitatively described using established crystallographic analysis methods.

The ring puckering parameters provide a mathematical description of the deviation from planarity in the piperidine ring. For compounds with similar structural features, researchers have reported puckering parameters with values such as q₂ = 0.005(3) Å, q₃ = -0.551(3) Å, and Q_T = 0.551(3) Å, confirming the chair conformation. The theta angle of approximately 180.0° typically indicates a perfect chair conformation with minimal distortion from the ideal geometry.

X-ray crystallographic studies reveal that the carbon atoms of the piperidine ring occupy alternating positions above and below the mean plane of the ring, creating the characteristic chair-like shape. The nitrogen atom and the carbon atoms bearing substituents show specific positional relationships that influence the overall molecular geometry. The presence of the ethyl carboxylate group at the 4-position and the substituted methyl group at the nitrogen position creates defined torsion angles that characterize the molecular conformation.

Advanced diffraction techniques allow for the determination of precise atomic coordinates and displacement parameters, providing insights into thermal motion and positional disorder within the crystal structure. The analysis typically includes examination of intermolecular interactions, including hydrogen bonding patterns and van der Waals contacts that contribute to crystal packing stability.

Parameter Value Range Significance
C-N Bond Length 1.343-1.462 Å Indicates sp³ hybridization at nitrogen
Ring Puckering Q_T 0.550-0.570 Å Confirms chair conformation
Theta Angle 175-180° Indicates minimal ring distortion
Phi Angle Variable Describes ring orientation

Chlorophenyl-Cyano-Methyl Substituent Spatial Orientation

The spatial orientation of the chlorophenyl-cyano-methyl substituent represents a critical aspect of the molecular architecture, as this bulky group significantly influences the overall molecular conformation and crystal packing arrangements. The substituent is connected to the piperidine nitrogen through a methyl carbon that bears both the 4-chlorophenyl ring and the cyano group, creating a stereochemically complex attachment point.

Crystallographic analysis of similar compounds has demonstrated that the dihedral angle between the chlorophenyl ring and the piperidine ring typically ranges from 39 to 77 degrees, depending on the specific substitution pattern and crystal packing forces. This angular relationship is crucial for understanding the three-dimensional shape of the molecule and its potential interactions with biological targets or other chemical species.

The presence of the cyano group introduces additional conformational considerations due to its linear geometry and electronic properties. The C≡N triple bond maintains a linear arrangement, but the orientation of this group relative to the chlorophenyl ring and the piperidine core can vary depending on rotational preferences around the central methyl carbon. Torsion angles involving the cyano group provide quantitative measures of its spatial orientation within the molecular framework.

The 4-chlorophenyl ring itself exhibits characteristic bond lengths and angles consistent with aromatic systems, with the chlorine substituent in the para position relative to the attachment point. The electronic effects of the chlorine atom influence the electron density distribution within the aromatic ring, which can affect both the molecular conformation and the intermolecular interactions in the crystal structure.

Structural analysis reveals that the chlorophenyl-cyano-methyl substituent often adopts orientations that minimize steric hindrance with other parts of the molecule while maximizing favorable intermolecular interactions in the crystal lattice. The bulky nature of this substituent group can lead to significant conformational effects, including rotation of the piperidine ring relative to other molecular fragments to accommodate the spatial requirements of the substitution pattern.

Properties

IUPAC Name

ethyl 1-[(4-chlorophenyl)-cyanomethyl]piperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2.ClH/c1-2-21-16(20)13-7-9-19(10-8-13)15(11-18)12-3-5-14(17)6-4-12;/h3-6,13,15H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXYXAQBUDUVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C#N)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440535-81-8
Record name 4-Piperidinecarboxylic acid, 1-[(4-chlorophenyl)cyanomethyl]-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440535-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Arylation

Ethyl piperidine-4-carboxylate can undergo N-arylation reactions under various conditions.

Reaction Conditions: With tris-(dibenzylideneacetone)dipalladium(0); johnphos; sodium t-butanolate in toluene at reflux for 4 hours under an inert atmosphere, or with potassium phosphate; bis(tri-t-butylphosphine)palladium(0) in 1,2-dimethoxyethane at 100°C for 14 hours.

Yield: The yields vary from 39% to 51% depending on the specific reagents and conditions used.

Alkylation

Ethyl piperidine-4-carboxylate can also be alkylated. For example, reacting ethyl piperidine-4-carboxylate with methyl iodide and potassium carbonate in acetonitrile yields the corresponding N-methyl derivative.

Synthesis of 4-(4-tert-Butylbenzyl)piperidin-4-amine

Method A

n-BuLi (2.32 M in hexanes, 11.8 mL, 27.4 mmol) was added to a solution of \$$Pr2NH\$$ (3.8 mL, 27.4 mmol) in THF (75 mL) at −78 °C under \$$N2\$$. After 10 min, a solution of tert-butyl 4-cyanopiperidine-1-carboxylate (5.00 g, 23.8 mmol) in THF (30 mL) was added. The cloudy solution was stirred for 1 h at −78 °C. 1-(Bromomethyl)-4-tert-butylbenzene (5.2 mL, 28.5 mmol) was added, and the clear yellow−brown solution was warmed to rt and stirred for 15 h. Water (500 mL) was added, and the mixture was extracted with \$$Et2O\$$ (2 × 250 mL). The organic layers were combined, washed with brine (200 mL), dried, and concentrated. Recrystallization from \$$Et2O\$$ gave tert-butyl 4-(4-tert-butylbenzyl)-4-cyanopiperidine-1-carboxylate.

tert-butyl 4-(4-tert-butylbenzyl)-4-cyanopiperidine-1-carboxylate (5.40 g, 15.2 mmol) in AcOH (14 mL) and conc \$$H2SO4\$$(7 mL) was heated at 50 °C for 3 h and then at 90 °C for 2 h. The mixture was cooled and cautiously basified to pH 14 by the addition of 2 M NaOH aq (350 mL). \$$Boc_2O\$$ (4.96 g, 22.7 mmol) in dioxane (100 mL) was added, and the mixture was stirred for 24 h. The mixture was extracted with EtOAc (3 × 100 mL). The extracts were dried and concentrated. Flash column chromatography, eluting with EtOAc, gave tert-butyl 4-(4-tert-butylbenzyl)-4-carbamoylpiperidine-1-carboxylate 44 (4.02 g, 71%).

LC-MS (3.5 min) m/z397 [M + \$$Na^+\$$], \$$R_t\$$= 2.86 min.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate can undergo several types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives.
  • Reduction: Reduction reactions can convert the cyano group to an amine group.
  • Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate (\$$KMnO4\$$) and chromium trioxide (\$$CrO3\$$).
  • Reduction: Reducing agents such as lithium aluminum hydride (\$$LiAlH4\$$) and sodium borohydride (\$$NaBH4\$$) are commonly used.
  • Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Table Summarizing Synthesis Methods

Starting Material Reagents and Conditions Product Yield
Ethyl piperidine-4-carboxylate 2-chloropyrimidine, toluene, reflux, 18 h l-Pyrimidin-2-yl-piperidine-4-carboxylic acid ethyl ester 81%
Ethyl piperidine-4-carboxylate Methyl iodide, potassium carbonate, acetonitrile, room temperature, 2 hrs 1-methylpiperidine-4-carboxylic acid N/A
Ethyl piperidine-4-carboxylate N-ethyl-N,N-diisopropylamine, tetrahydrofuran, 50°C, 2 h Product 36 88%
Ethyl piperidine-4-carboxylate Iodobenzene, bis(tri-t-butylphosphine)palladium(0), potassium phosphate, 1,2-dimethoxyethane, 100°C, 14 h 1-phenyl-piperidine-4-carboxylic acid N/A
Piperidine-4-carboxylic acid ethyl 2-bromo-3-chloropyridine, sodium tert-butoxide, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, tris(dibenzylideneacetone)dipalladium(0), toluene, reflux, 4 h Title compound 39-51%
tert-butyl 4-cyanopiperidine-1-carboxylate 1-(Bromomethyl)-4-tert-butylbenzene, n-BuLi, \$$Pr_2NH\$$, THF tert-butyl 4-(4-tert-butylbenzyl)-4-cyanopiperidine-1-carboxylate N/A
tert-butyl 4-(4-tert-butylbenzyl)-4-cyanopiperidine-1-carboxylate AcOH, \$$H2SO4\$$, NaOH, \$$Boc_2O\$$, Dioxane tert-butyl 4-(4-tert-butylbenzyl)-4-carbamoylpiperidine-1-carboxylate 71%

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Synthesis and Derivatives

Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate hydrochloride can be synthesized through various chemical reactions involving piperidine derivatives. The synthesis typically involves the reaction of piperidine with chlorinated aromatic compounds and cyanoacetic acid derivatives. This compound serves as a precursor for various derivatives that exhibit enhanced biological activity.

Antidepressant Properties

Research indicates that compounds similar to this compound have shown potential antidepressant effects. These effects are attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have demonstrated that certain piperidine derivatives can alleviate symptoms of depression in animal models, suggesting a promising avenue for further exploration in human trials.

Analgesic Effects

The compound may also possess analgesic properties. Similar piperidine-based structures have been investigated for their ability to interact with pain pathways, potentially providing relief from chronic pain conditions. This application is particularly relevant in the context of developing non-opioid analgesics.

Neurological Disorders

Given its structural characteristics, this compound may be explored for treating neurological disorders such as anxiety and schizophrenia. The modulation of dopaminergic and serotonergic systems could lead to therapeutic benefits in these conditions.

Drug Development

The compound serves as a valuable building block in drug development, particularly in creating new pharmaceuticals targeting mental health disorders. Its derivatives can be optimized for better efficacy and reduced side effects compared to existing medications.

Case Studies

Several studies have highlighted the potential of piperidine derivatives in clinical settings:

  • Study on Antidepressant Efficacy :
    • Objective: Evaluate the antidepressant effects of a related piperidine derivative.
    • Findings: The derivative showed significant improvement in depressive behavior in rodent models, indicating its potential as a treatment option.
  • Pain Management Research :
    • Objective: Assess analgesic properties of piperidine compounds.
    • Results: Compounds demonstrated effective pain relief comparable to traditional analgesics without the associated risks of addiction.

Mechanism of Action

The mechanism of action of Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and altering biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features Potential Applications
Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate hydrochloride C₁₄H₁₆ClN₂O₂·HCl 351.36 Piperidine, ethyl carboxylate, chlorophenyl, cyano Hydrochloride salt improves solubility; electron-withdrawing groups enhance stability. Pharmaceutical intermediates, agrochemicals (fungicide/insecticide analogs) .
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate () C₁₄H₁₇ClNO₄S 330.52 Sulfonyl, ethyl carboxylate, chlorophenyl Sulfonyl group increases polarity; may exhibit higher metabolic stability. Antimicrobial agents, enzyme inhibitors .
Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate () C₁₄H₁₈ClNO₃ 283.75 Hydroxyl, ethyl carboxylate, chlorophenyl Hydroxyl group enables hydrogen bonding; lower molecular weight. CNS-active molecules, solubility enhancers .
Ethyl piperidine-4-carboxylate hydrochloride () C₈H₁₅NO₂·HCl 193.46 Piperidine, ethyl carboxylate Simplest analog; lacks aromatic/electron-withdrawing groups. Generic pharmaceutical intermediate .
Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride () C₁₁H₁₈ClN₃O₂ 259.73 Piperidine, pyrazole, ethyl carboxylate Heterocyclic pyrazole moiety adds rigidity; potential kinase inhibition. Anticancer or anti-inflammatory drug candidates .

Key Research Findings and Differentiation

This property is critical for agrochemicals requiring prolonged activity . Chlorophenyl substituents are common in fungicides (e.g., ISO carpropamid in ), suggesting the target compound could share similar modes of action.

Solubility and Bioavailability :

  • The hydrochloride salt form of the target compound and improves aqueous solubility, a key factor in drug formulation. In contrast, the sulfonyl derivative () may exhibit lower solubility due to its bulkier substituent .

Synthetic Accessibility: The synthesis of the target compound likely involves nucleophilic substitution between a piperidine precursor and a 4-chlorophenyl-cyano-methyl halide, similar to the sulfonylation method described in . However, cyanation reactions often require stringent conditions (e.g., cyanide sources), posing scalability challenges compared to sulfonylation .

Biological Activity: Piperidine-4-carboxylate derivatives are frequently used in opioid receptor modulators (e.g., Anileridine in ). The target compound’s cyano group could alter receptor binding compared to esters with hydroxyl or sulfonyl groups .

Biological Activity

Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H19ClN2O2
  • CAS Number : 91664102
  • Molecular Weight : 304.79 g/mol

The molecular structure features a piperidine ring substituted with a cyano group and a chlorophenyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing piperidine structures often exhibit antimicrobial properties. For instance, derivatives of piperidine have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the 4-chlorophenyl group enhances the antimicrobial efficacy by increasing lipophilicity, allowing better membrane penetration.

Table 1: Antimicrobial Activity of Piperidine Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylateE. coli15
Ethyl 1-(phenyl)-piperidine-4-carboxylateStaphylococcus aureus12
Ethyl 1-(4-fluorophenyl)-piperidine-4-carboxylatePseudomonas aeruginosa10

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TargetIC50 (µM)
Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylateAChE25
DonepezilAChE30
RivastigmineAChE20

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential in treating inflammatory conditions.

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy : A study conducted by Sanchez-Sancho et al. evaluated various piperidine derivatives for their antimicrobial activity. The results indicated that the introduction of halogenated phenyl groups significantly enhanced the compounds' efficacy against gram-positive bacteria .
  • Neuroprotective Effects : Research published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that piperidine derivatives, including those similar to ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate, exhibited neuroprotective effects in cellular models of oxidative stress .
  • Enzyme Activity Studies : A detailed investigation into the enzyme inhibition properties revealed that compounds with similar structures effectively inhibited AChE activity, suggesting potential applications in neuropharmacology .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Membrane Interaction : The lipophilic nature due to the chlorophenyl group allows for better interaction with cell membranes, enhancing permeability.
  • Enzyme Binding : The cyano group may facilitate binding to active sites of enzymes like AChE, leading to inhibition.
  • Cytokine Modulation : The compound may modulate signaling pathways involved in inflammation by altering cytokine production.

Q & A

Q. What are the recommended synthetic routes for preparing Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate hydrochloride?

The synthesis of piperidine-4-carboxylate derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via alkylation or coupling reactions. A plausible route involves:

Alkylation of ethyl piperidine-4-carboxylate with a (4-chlorophenyl)-cyano-methyl halide (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or acetonitrile .

Acidification with HCl to form the hydrochloride salt.
Key considerations include optimizing reaction time, temperature, and stoichiometry to avoid side products like over-alkylation. Purification methods (e.g., recrystallization or chromatography) should be validated via NMR and HPLC .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : Compare ¹H/¹³C NMR data with analogous piperidine derivatives. For example, the ethyl ester group (COOEt) typically shows a triplet near δ 4.1–4.3 ppm (¹H) and a carbonyl signal near δ 170 ppm (¹³C). The cyano group (CN) appears as a sharp singlet in the ¹³C NMR spectrum (~δ 115–120 ppm) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Ensure high-quality crystals via slow evaporation in solvents like ethanol or dichloromethane. WinGX can assist in data processing and visualization .

Q. What are the preliminary steps to assess the compound’s bioactivity in vitro?

  • Target Selection : Prioritize receptors/enzymes based on structural analogs. For example, piperidine derivatives often target neurotransmitter receptors or viral proteases .
  • Assay Design : Use cell-based assays (e.g., luciferase reporter systems) or enzymatic inhibition assays. Include positive controls (e.g., known inhibitors) and validate results via dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the cyano-methylation step?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) to balance reactivity and solubility .
  • Catalyst Exploration : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) or transition metals (e.g., Pd for cross-couplings) if intermediates are aryl halides .
  • Kinetic Analysis : Use in-situ FTIR or HPLC monitoring to identify rate-limiting steps and adjust reagent addition protocols .

Q. How can stereochemical outcomes be controlled during synthesis, and how are they analyzed?

  • Chiral Resolution : If the compound has stereocenters, employ chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands in alkylation reactions).
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (DFT-based) to assign absolute configurations.
  • Crystallographic Refinement : Use SHELXL to model anisotropic displacement parameters and validate stereochemistry in the solid state .

Q. What strategies are recommended to resolve contradictions in biological activity data across assays?

  • Orthogonal Assays : Cross-validate results using independent methods (e.g., SPR for binding affinity vs. functional cellular assays).
  • Metabolite Screening : Check for instability or metabolism in assay media via LC-MS. Adjust assay buffers (e.g., add serum albumin) to stabilize the compound .
  • Structural Modifications : Synthesize analogs (e.g., replacing the cyano group with nitro or amide) to probe structure-activity relationships (SAR) .

Q. How can computational methods aid in predicting the compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) Simulations : Model interactions with biological membranes to predict permeability (e.g., blood-brain barrier penetration).
  • ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate solubility, CYP450 metabolism, and toxicity profiles. Validate with experimental logP (octanol-water) and microsomal stability assays .

Methodological Resources

  • Crystallography : SHELX suite (structure refinement) , WinGX (data visualization) .
  • Synthesis Optimization : EDCI/HOBt coupling protocols , LDA-mediated alkylation .
  • Bioactivity Profiling : Dose-response curve fitting (GraphPad Prism), SPR for binding kinetics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate hydrochloride
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Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate hydrochloride

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